molecular formula C17H18N4OS B3789349 5-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole

5-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole

Cat. No.: B3789349
M. Wt: 326.4 g/mol
InChI Key: GSQMPOJXZZVNIT-UHFFFAOYSA-N
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Description

5-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of pyridine, piperidine, thiophene, and oxadiazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The initial step involves the reaction of pyridine with piperidine under specific conditions to form the pyridinylpiperidine intermediate.

    Introduction of the Thiophene Moiety: The intermediate is then reacted with a thiophene derivative to introduce the thiophene ring.

    Cyclization to Form Oxadiazole: The final step involves the cyclization of the intermediate with appropriate reagents to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

5-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-triazole
  • 5-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-thiadiazole

Uniqueness

Compared to similar compounds, 5-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(2-pyridin-3-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-2-9-21(14(6-1)13-5-3-8-18-11-13)12-16-19-17(20-22-16)15-7-4-10-23-15/h3-5,7-8,10-11,14H,1-2,6,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQMPOJXZZVNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
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5-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
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5-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
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5-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
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5-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole

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